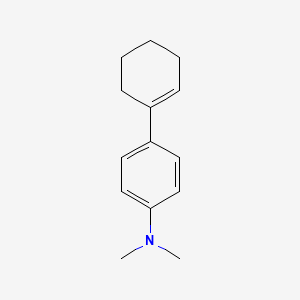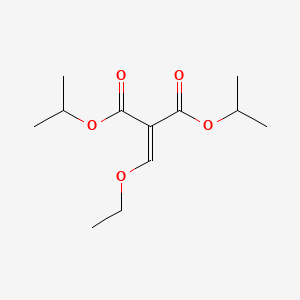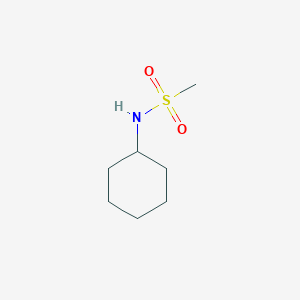
n-Cyclohexylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Cyclohexylmethanesulfonamide: is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-Cyclohexylmethanesulfonamide typically involves the reaction of cyclohexylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Cyclohexylamine+Methanesulfonyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through crystallization or distillation to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: n-Cyclohexylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
n-Cyclohexylmethanesulfonamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of n-Cyclohexylmethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to its antimicrobial and antifungal effects .
Vergleich Mit ähnlichen Verbindungen
Methanesulfonamide: Similar structure but lacks the cyclohexyl group.
Cyclohexylamine: Similar structure but lacks the sulfonamide group.
Sulfanilamide: Another sulfonamide with a different substituent group.
Uniqueness: n-Cyclohexylmethanesulfonamide is unique due to the presence of both the cyclohexyl and methanesulfonamide groups, which confer specific chemical and biological properties. This combination makes it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
19299-40-2 |
|---|---|
Molekularformel |
C7H15NO2S |
Molekulargewicht |
177.27 g/mol |
IUPAC-Name |
N-cyclohexylmethanesulfonamide |
InChI |
InChI=1S/C7H15NO2S/c1-11(9,10)8-7-5-3-2-4-6-7/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
JKLMQPFJRZSOBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


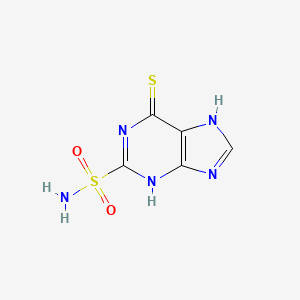


![[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine](/img/structure/B14000839.png)

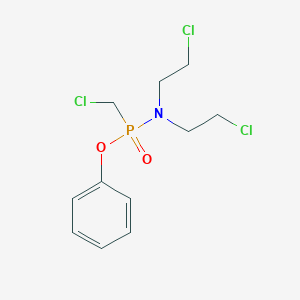
![10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14000856.png)
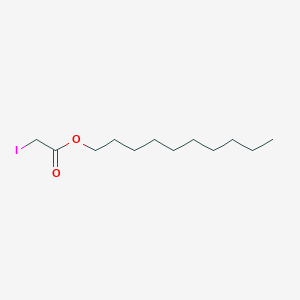
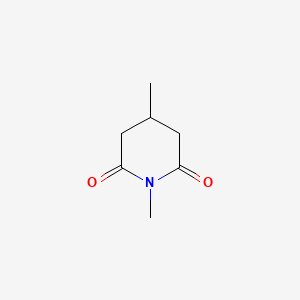
![5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol](/img/structure/B14000875.png)

![4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B14000892.png)
